molecular formula C16H20N2O5 B2395542 N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034520-77-7

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2395542
CAS RN: 2034520-77-7
M. Wt: 320.345
InChI Key: NPJZAWAWGYBGIE-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran is a liquid organic compound with a strong, aromatic odor . It’s used in various applications, including as a potential biofuel . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

2,5-Dimethylfuran can be synthesized from 5-hydroxymethylfurfural (HMF), which is derived from biomass . Furan can be made from furfural, which is obtained from agricultural byproducts .


Molecular Structure Analysis

The molecular structure of 2,5-dimethylfuran consists of a furan ring with two methyl groups attached to the 2 and 5 positions . Furan itself is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Furans can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .


Physical And Chemical Properties Analysis

2,5-Dimethylfuran is a liquid at room temperature with a strong, aromatic odor . Furan is a colorless, volatile liquid with a boiling point of 31.36°C .

Scientific Research Applications

Biofuel Production

Furans, including 2,5-dimethylfuran (DMF), have garnered interest as second-generation biofuels. DMF can be synthesized from fructose through acid-catalyzed dehydration, followed by copper-ruthenium-catalyzed hydrogenolysis. Compared to ethanol, DMF offers advantages such as higher volumetric energy density, a higher research octane number (RON), and lower water solubility .

Chemical Kinetics Studies

Researchers have studied the oxidation of DMF using shock tube experiments and chemical kinetic modeling. A detailed kinetic model based on quantum chemical calculations describes the initial DMF consumption reactions and important intermediates. The model is validated against experimental data, including shock tube ignition delay times and thermal decomposition speciation measurements. Sensitivity and reaction flux analyses reveal key reactions responsible for DMF decomposition and intermediate/product species formation .

Crystallography and Structural Studies

While not directly related to applications, crystallographic studies provide valuable insights into the compound’s structure. For instance, the crystal structure and Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)- could aid in understanding its behavior and interactions.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a biofuel, 2,5-dimethylfuran would undergo combustion to release energy .

Safety and Hazards

Both 2,5-dimethylfuran and furan are flammable and should be stored away from heat and open flames . They may also be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The use of 2,5-dimethylfuran as a biofuel is a promising area of research due to its high energy density and renewable nature . Furan derivatives are also being explored for their potential applications in pharmaceuticals and materials science .

properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-10-8-13(11(2)23-10)14(19)5-6-17-15(20)16(21)18-9-12-4-3-7-22-12/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJZAWAWGYBGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

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